5-Benzyl-3-chloro-1,2,4-oxadiazole
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Overview
Description
5-Benzyl-3-chloro-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require refluxing the mixture for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-chloro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, oxadiazole N-oxides, and amines .
Scientific Research Applications
5-Benzyl-3-chloro-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal pathogens.
Material Science: The compound is used in the development of high-energy materials and as a building block for advanced polymers.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-chloro-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes in pathogens. The exact molecular targets and pathways can vary depending on the specific application and the nature of the target organism .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioactive properties.
Uniqueness
5-Benzyl-3-chloro-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its benzyl and chloro substituents enhance its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-benzyl-3-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7ClN2O/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
YNZGPOOIFCRBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)Cl |
Origin of Product |
United States |
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